7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile
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Overview
Description
7-Bromo-5-fluoro-1H-benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-fluoroaniline with cyanogen bromide in the presence of a base, such as potassium carbonate, to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
Scientific Research Applications
Biology: The compound’s derivatives have shown promise in biological studies, particularly in the development of antimicrobial and anticancer agents .
Medicine: Research has indicated that benzimidazole derivatives, including those with bromine and fluorine substitutions, exhibit significant pharmacological activities, such as anti-inflammatory and antiviral properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity .
Comparison with Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the bromine atom but shares similar structural features and biological activities.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: The presence of both bromine and fluorine atoms in 7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile makes it unique compared to other benzimidazole derivatives.
Properties
IUPAC Name |
7-bromo-5-fluoro-3H-benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFN3/c9-5-1-6(10)4(2-11)7-8(5)13-3-12-7/h1,3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFXUMFETPOURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)N=CN2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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